molecular formula C18H32S B8590545 2,5-Diheptylthiophene

2,5-Diheptylthiophene

Cat. No.: B8590545
M. Wt: 280.5 g/mol
InChI Key: OZFLBWDMZPGSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diheptylthiophene is a substituted thiophene featuring two heptyl (C₇H₁₅) groups at the 2- and 5-positions of the aromatic heterocycle. Thiophene derivatives are widely studied for their roles in organic electronics, catalysis, and pharmaceuticals, where alkyl chain length significantly influences solubility, thermal stability, and intermolecular interactions .

Properties

Molecular Formula

C18H32S

Molecular Weight

280.5 g/mol

IUPAC Name

2,5-diheptylthiophene

InChI

InChI=1S/C18H32S/c1-3-5-7-9-11-13-17-15-16-18(19-17)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3

InChI Key

OZFLBWDMZPGSHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(S1)CCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular parameters of 2,5-diheptylthiophene analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2,5-Dimethylthiophene C₆H₈S 112.19 638-02-8 Short methyl groups; high symmetry
2,5-Diethylthiophene C₈H₁₂S 140.25 5069-23-8 Ethyl chains; moderate hydrophobicity
2,5-Dibutylthiophene C₁₂H₂₀S 401.522* 6911-45-1 Butyl chains; increased flexibility
2,5-Diphenylthiophene C₁₆H₁₂S 236.33 1445-78-9 Aromatic phenyl groups; planar structure

Note: The molecular weight for 2,5-dibutylthiophene (C₁₂H₂₀S) reported in (401.522 g/mol) appears inconsistent with theoretical calculations (expected ~196.35 g/mol). This discrepancy may reflect a data entry error or alternative formulation .

Physical and Chemical Properties

  • Solubility: Longer alkyl chains (e.g., heptyl) enhance solubility in nonpolar solvents.
  • Thermal Stability : Shorter alkyl chains (methyl, ethyl) confer higher melting points (e.g., 2,5-dimethylthiophene melts at ~−20°C), whereas longer chains (butyl, heptyl) reduce crystallinity and lower phase transition temperatures .
  • Optical Properties: 2,5-Diphenylthiophene derivatives show strong fluorescence due to extended π-conjugation, a trait less pronounced in alkyl-substituted analogs .

Reactivity and Functionalization

  • Synthetic Flexibility : Shorter alkyl chains (methyl, ethyl) allow easier functionalization via electrophilic substitution, whereas longer chains (heptyl) may sterically hinder reactions .
  • Biological Activity : Substituted thiophenes like 2,5-dichloro-3-acetylthiophene chalcone derivatives exhibit antimicrobial activity, with substituent size and polarity affecting potency .

Key Research Findings

  • Structure-Property Relationships : Increasing alkyl chain length correlates with reduced melting points and enhanced hydrophobicity, as seen in 2,5-dimethylthiophene (−20°C) vs. 2,5-dibutylthiophene (liquid at room temperature) .
  • Synthetic Methods : One-pot synthesis strategies for 2,5-diphenylthiophene derivatives achieve high yields (e.g., 85–90%), though analogous methods for long-chain alkyl derivatives require optimization .
  • Safety Profiles : 2,5-Dimethylthiophene requires careful handling due to flammability, while longer alkyl derivatives (e.g., heptyl) may pose lower volatility risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.